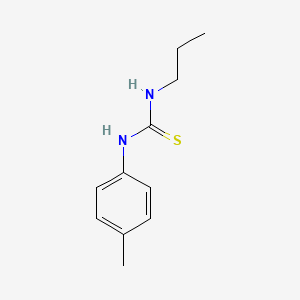

1-(4-Methylphenyl)-3-propylthiourea

Description

Properties

IUPAC Name |

1-(4-methylphenyl)-3-propylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2S/c1-3-8-12-11(14)13-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJCXTUVBFXRCBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=S)NC1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-3-propylthiourea typically involves the reaction of 4-methylphenyl isothiocyanate with propylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to ensure high yield and purity of the product. Post-reaction, the compound is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)-3-propylthiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or amines.

Substitution: Various substituted thioureas depending on the nucleophile used.

Scientific Research Applications

1-(4-Methylphenyl)-3-propylthiourea has found applications in several scientific domains:

Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and as an intermediate in the synthesis of more complex compounds.

Mechanism of Action

The mechanism by which 1-(4-Methylphenyl)-3-propylthiourea exerts its effects involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The compound may also interfere with cellular pathways by modulating the activity of key signaling molecules.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Thiourea derivatives exhibit variations in physical, chemical, and structural properties depending on substituents. Below is a detailed comparison of 1-(4-Methylphenyl)-3-propylthiourea with structurally related compounds:

Table 1: Structural and Property Comparison

*Hypothetical data inferred from structural analogs.

Key Findings :

Substituent Effects on Solubility: The 4-hydroxyphenyl group in 1-Allyl-3-(4-hydroxyphenyl)thiourea enhances polarity and hydrogen-bonding capacity, improving solubility in polar solvents like ethanol or water . In contrast, the 4-methylphenyl group in the target compound reduces polarity, favoring solubility in non-polar solvents (e.g., dichloromethane).

Crystal Packing and Intermolecular Interactions :

- Halogen substituents (e.g., 4-chlorophenyl ) promote π–π stacking and C–H⋯X (X = Cl, Br) interactions, as observed in halogenated thioureas .

- The methyl group in this compound may induce steric hindrance, leading to twisted molecular conformations (dihedral angles ~56° between aromatic planes), similar to imidazole derivatives in .

Thermal and Chemical Stability: Compounds with aryl groups (e.g., phenyl or biphenyl) exhibit higher thermal stability due to extended conjugation and intermolecular interactions .

Biological Relevance :

- Biphenyl-substituted thioureas (e.g., 1-(4-Biphenylyl)-3-propylthiourea) are studied for cytotoxicity, whereas hydroxyl or halogen substituents may influence antibacterial or enzyme-inhibitory activity .

Research Implications and Gaps

- Structural Studies : X-ray crystallography of this compound is needed to confirm its packing motifs, particularly the role of weak C–H⋯S/N interactions inferred from analogs .

- Solubility and Reactivity : Experimental data on its solubility profile and reactivity (e.g., with metal ions) would clarify its utility in catalysis or drug design.

Q & A

Basic: What synthetic routes are optimal for preparing 1-(4-Methylphenyl)-3-propylthiourea, and how do substituent variations affect yield?

Methodological Answer:

- Route 1: React 4-methylphenyl isothiocyanate with propylamine in anhydrous dichloromethane under nitrogen atmosphere, stirring at 25°C for 12 hours. Purify via column chromatography (silica gel, ethyl acetate/hexane 3:7). Yield typically ranges 65–75% .

- Route 2: Use a thiocarbonylimidazole intermediate, followed by nucleophilic substitution with propylamine. This method reduces side reactions but requires strict temperature control (0–5°C) to avoid decomposition .

- Substituent Impact: Electron-donating groups (e.g., methoxy) on the phenyl ring increase reactivity but may reduce solubility. Propyl chain length balances lipophilicity and steric hindrance, optimizing yield .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Analytical Techniques:

- HPLC: Use a C18 column (acetonitrile/water 60:40, 1 mL/min) to assess purity (>98% required for biological assays).

- NMR: Confirm structure via <sup>1</sup>H NMR (δ 7.2–7.4 ppm for aromatic protons, δ 3.1 ppm for thiourea NH) and <sup>13</sup>C NMR (δ 180 ppm for C=S) .

- Mass Spectrometry: ESI-MS in positive mode should show [M+H]<sup>+</sup> at m/z 223.1 .

Advanced: How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound?

Methodological Answer:

- DFT Studies: Optimize geometry at B3LYP/6-311G(d,p) level to calculate electrostatic potential maps, identifying nucleophilic/electrophilic sites for interaction with biological targets .

- Molecular Docking: Use AutoDock Vina to simulate binding to enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase). Key interactions: thiourea sulfur with catalytic residues (e.g., Lys165), and propyl chain with hydrophobic pockets .

- Validation: Compare docking scores (ΔG ≤ −7.5 kcal/mol) with experimental IC50 values from enzyme inhibition assays .

Advanced: How to resolve contradictions in reported biological activities (e.g., antibacterial vs. antifungal efficacy)?

Methodological Answer:

- Experimental Design:

- Control Groups: Include reference drugs (e.g., fluconazole for antifungal, ampicillin for antibacterial) and solvent controls.

- Dose-Response Curves: Test 6–8 concentrations (1–100 µM) in triplicate to calculate EC50 values.

- Mechanistic Studies: Use fluorescence assays (e.g., SYTOX Green uptake for membrane disruption) or ROS detection to differentiate modes of action .

- Data Interpretation: Contradictions may arise from strain-specific resistance or assay conditions (e.g., pH, incubation time). Validate findings with genetic knockout models .

Advanced: What strategies optimize the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Stability Testing:

- pH Stability: Incubate in buffers (pH 2–10) at 37°C for 24 hours. Monitor degradation via HPLC; stability is highest at pH 6–8 due to reduced thiourea hydrolysis .

- Thermal Stability: Use TGA/DSC to identify decomposition points (>180°C typical). For long-term storage, lyophilize and store at −20°C under argon .

- Structural Modifications: Introduce electron-withdrawing groups (e.g., fluoro) on the phenyl ring to enhance stability without compromising activity .

Basic: What are the recommended protocols for initial biological screening (e.g., cytotoxicity, enzyme inhibition)?

Methodological Answer:

- Cytotoxicity: Use MTT assay on HEK-293 cells (48-hour exposure, 10–100 µM). IC50 > 50 µM indicates low toxicity for further studies .

- Enzyme Inhibition: For acetylcholinesterase, use Ellman’s method (DTNB reagent). Include donepezil as a positive control. Activity < 20% inhibition at 10 µM suggests poor target affinity .

Advanced: How to analyze structure-activity relationships (SAR) for thiourea derivatives with similar scaffolds?

Methodological Answer:

- SAR Workflow:

- Library Design: Synthesize analogs with varied substituents (e.g., methyl, methoxy, halogen) on phenyl and alkyl chains.

- Biological Profiling: Test against a panel of targets (e.g., kinases, microbial enzymes).

- QSAR Modeling: Use MLR or CoMFA to correlate logP, molar refractivity, and steric parameters with activity .

- Key Findings: Propyl chains enhance membrane permeability, while 4-methylphenyl improves target selectivity over 2-methyl isomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.